

In-Depth Technical Guide: Exploring the Pharmacokinetics of LAB 149202F In Vivo

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Compound of Interest

Compound Name: LAB 149202F

Cat. No.: B1674204

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This technical guide provides a comprehensive overview of the in vivo pharmacokinetic profile of the investigational compound **LAB 149202F**. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this molecule.

Introduction

The preclinical characterization of a drug candidate's pharmacokinetics is a critical step in the drug development process. Understanding how a compound behaves within a living organism is fundamental to designing safe and effective therapeutic regimens. This document summarizes the key in vivo pharmacokinetic studies conducted on **LAB 149202F**, detailing the experimental methodologies, presenting the quantitative data in a structured format, and visualizing the associated processes.

Quantitative Pharmacokinetic Data

The following tables summarize the mean pharmacokinetic parameters of **LAB 149202F** following intravenous (IV) and oral (PO) administration in a preclinical rodent model.

Table 1: Pharmacokinetic Parameters of **LAB 149202F** after Intravenous Administration (1 mg/kg)

Parameter	Unit	Value
C ₀	ng/mL	1250
AUC _{0-t}	ng·h/mL	3480
AUC _{0-∞}	ng·h/mL	3510
CL	mL/h/kg	285
V _d	L/kg	1.5
t _{1/2}	h	3.7

Table 2: Pharmacokinetic Parameters of **LAB 149202F** after Oral Administration (10 mg/kg)

Parameter	Unit	Value
C _{max}	ng/mL	890
T _{max}	h	1.0
AUC _{0-t}	ng·h/mL	4120
AUC _{0-∞}	ng·h/mL	4180
t _{1/2}	h	4.1
F (%)	%	11.9

Experimental Protocols

A detailed description of the methodologies employed in the in vivo pharmacokinetic studies of **LAB 149202F** is provided below to ensure reproducibility and transparency.

Animal Models

- Species: Male Sprague-Dawley rats
- Age: 8-10 weeks
- Weight: 250-300 g

- Acclimation: Animals were acclimated for at least 7 days prior to the study with free access to standard chow and water.

Dosing and Administration

- Intravenous (IV) Administration: **LAB 149202F** was formulated in a solution of 5% DMSO, 40% PEG300, and 55% saline. A single dose of 1 mg/kg was administered via the tail vein.
- Oral (PO) Administration: **LAB 149202F** was suspended in a vehicle of 0.5% methylcellulose in water. A single dose of 10 mg/kg was administered by oral gavage.

Sample Collection

- Blood Sampling: Serial blood samples (approximately 0.2 mL) were collected from the jugular vein at the following time points:
 - IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
 - PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
- Sample Processing: Blood samples were collected into tubes containing K₂EDTA as an anticoagulant and centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. Plasma samples were stored at -80°C until analysis.

Bioanalytical Method

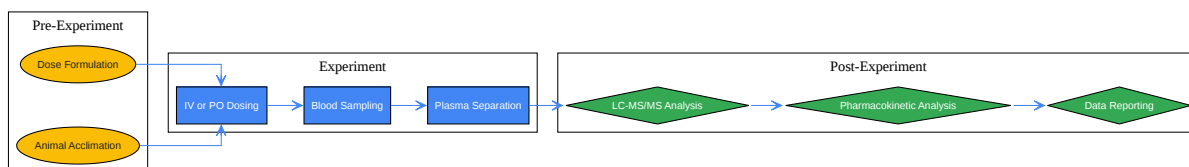
- Analytical Technique: Plasma concentrations of **LAB 149202F** were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Sample Preparation: A protein precipitation method was used to extract **LAB 149202F** from the plasma samples.
- Quantification: The concentration of **LAB 149202F** in each sample was calculated from a standard curve prepared in blank plasma.

Pharmacokinetic Analysis

Non-compartmental analysis was used to determine the pharmacokinetic parameters from the plasma concentration-time data using Phoenix WinNonlin software.

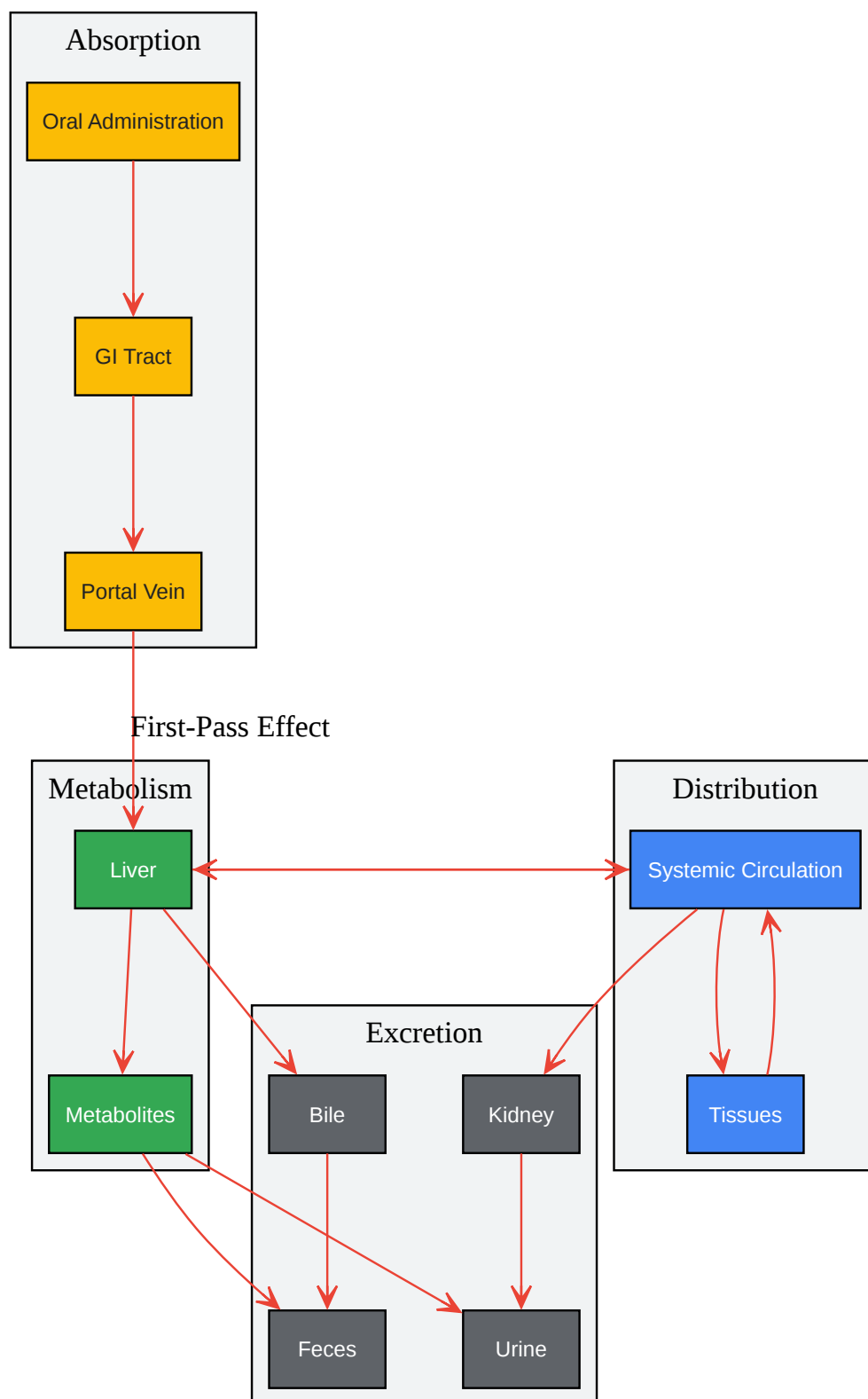
Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the pharmacokinetic evaluation of **LAB 149202F**.



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In Vivo Pharmacokinetic Study Workflow.



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